molecular formula C28H16O2 B1198128 Bianthrone CAS No. 434-85-5

Bianthrone

Cat. No. B1198128
CAS RN: 434-85-5
M. Wt: 384.4 g/mol
InChI Key: MGRRGKWPEVFJSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bianthrone and its derivatives are synthesized through various methods, including the Diels-Alder reaction which plays a pivotal role in its formation. A study by Fort et al. (2009) highlights the synthesis of a soluble bisanthene derivative from bianthrone, demonstrating its reactivity via a Diels-Alder reaction with diethyl acetylenedicarboxylate to yield rearomatized cycloadducts. This synthesis pathway is crucial for understanding the reactivity and potential applications of bianthrone derivatives in creating more complex molecular structures (Fort, Donovan, & Scott, 2009).

Molecular Structure Analysis

The molecular structure of bianthrone, particularly its conformational behavior, has been studied extensively. Kikuchi and Kawakami (1986) explored the conformational behavior of bianthrone and its ions through calculations, revealing that the initial step of its conformational transformation involves a significant rotation around the central double bond. This study sheds light on the molecular dynamics of bianthrone and its derivatives, providing a foundation for understanding its chemical behavior and applications (Kikuchi & Kawakami, 1986).

Chemical Reactions and Properties

The chemical reactivity of bianthrone is influenced by its unique structure, which allows for various chemical transformations and reactions. Lara‐Avila et al. (2010) investigated bianthrone in single-molecule junctions, revealing its ability to switch electric conductance at low temperatures due to molecular isomerization events. This property underscores the potential of bianthrone in electronic applications, particularly in molecular electronics where its switching behavior can be harnessed (Lara‐Avila et al., 2010).

Physical Properties Analysis

Bianthrone's physical properties, such as its isomerization equilibrium and solvent viscosity-dependence, have been the subject of significant research. Hirao et al. (2019) demonstrated that the tetramethoxy-substituted bianthrone exhibits a bistable system due to the equilibrium mixture of its folded and twisted conformers, with the equilibrium being highly sensitive to solvent viscosity. This property is crucial for applications requiring the manipulation of molecular conformations in response to external stimuli (Hirao, Hamamoto, Nagamachi, & Kubo, 2019).

Chemical Properties Analysis

The chemical properties of bianthrone, such as its photochromic behavior and reactivity under different conditions, have been analyzed in various studies. Korenstein, Muszkat, and Fischer (1976) explored the irreversible photochemistry of bianthrone, identifying the major photoproducts and their formation mechanisms in different solvents. This study contributes to a deeper understanding of the photochemical properties of bianthrone, which is essential for its potential applications in photochemistry and material science (Korenstein, Muszkat, & Fischer, 1976).

Scientific Research Applications

1. Spectroscopic and Photochemical Study

  • Summary of Application: Bianthrone has been used in spectroscopic and photochemical studies. The research involved studying the photochemistry of bianthrone and helianthrone in varied solvents, both in the presence and absence of oxygen .
  • Methods of Application: The study involved the use of different solvents and controlled temperature conditions. The compounds were subjected to photolysis and their spectra were studied .
  • Results or Outcomes: The study determined that certain reactions occur when bianthrone is subjected to photolysis .

2. Effect of Pressure on Crystal Structure

  • Summary of Application: Bianthrone has been used to study the effect of pressure on its crystal structure. The research involved observing the color change in the crystals of bianthrone under different pressure conditions .
  • Methods of Application: The study involved applying hydrostatic pressure to the crystals of bianthrone and observing the changes in color and crystal structure .
  • Results or Outcomes: The study found that the color of the crystals changed from yellow to red as the pressure increased. The color change was associated with the formation of a polymorph containing a conformer in which the tricyclic fragments are planar and the molecule is twisted about the central C - C bond .

3. Conductance Switching in Single-Molecule Junctions

  • Summary of Application: Bianthrone has been used in the study of conductance switching in single-molecule junctions. The research involved observing the persistent switching of electric conductance at low temperatures .
  • Methods of Application: The study involved the use of single-molecule junctions with bianthrone and observing the changes in electric conductance at low temperatures .
  • Results or Outcomes: The study revealed persistent switching of electric conductance at low temperatures, which can be reasonably associated to molecular isomerization events .

4. Irreversible Photochemistry

  • Summary of Application: Bianthrone has been used in the study of irreversible photochemistry. The research involved observing the major primary photoproduct of bianthrone in protic and aprotic polar solvents .
  • Methods of Application: The study involved the use of protic and aprotic polar solvents and observing the changes in the photoproduct of bianthrone .
  • Results or Outcomes: The study revealed that a 4a,4b‐dihydrophenanthrene‐type cyclic photoisomer, the C isomer, is the major primary photoproduct of bianthrone in protic and aprotic polar solvents, and undergoes solvent‐dependent secondary reactions, including the formation of dihydrohelianthrone in protic solvents .

5. Thermochromic Colorants

  • Summary of Application: Bianthrone has been used in the study of thermochromic colorants. The research involved observing the color change in the presence of heat .
  • Methods of Application: The study involved the use of heat and observing the changes in color .
  • Results or Outcomes: The study revealed that the color of bianthrone changes with the application of heat .

6. Density Functional Theory

  • Summary of Application: Bianthrone has been used in the study of density functional theory. The research involved observing the effect of pressure on the crystal structure of bianthrone .
  • Methods of Application: The study involved applying hydrostatic pressure to the crystals of bianthrone and observing the changes in color and crystal structure .
  • Results or Outcomes: The study found that the color of the crystals changed from yellow to red as the pressure increased. The color change was associated with the formation of a polymorph containing a conformer in which the tricyclic fragments are planar and the molecule is twisted about the central C - C bond .

7. Artistic Applications

  • Summary of Application: Bianthrone has been used in the study of thermochromic colorants for artistic applications. The research involved observing the color change in the presence of heat .
  • Methods of Application: The study involved the use of heat and observing the changes in color .
  • Results or Outcomes: The study revealed that the color of bianthrone changes with the application of heat .

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas or vapours of bianthrone. It is also advised to avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

Future research on bianthrone could focus on its isolation from various sources and its potential applications. For instance, one study reported the isolation of bianthrones from the Colletotrichum genus for the first time . Another study discussed the potential of bianthrone in single-molecule junctions .

properties

IUPAC Name

10-(10-oxoanthracen-9-ylidene)anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRRGKWPEVFJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059994
Record name 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bianthrone

CAS RN

434-85-5
Record name Bianthrone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bianthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrodianthrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89778
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R67P666M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
LJ Dombrowski, CL Groncki, RL Strong… - The Journal of …, 1969 - ACS Publications
… When bianthrone is irradiated in its first absorption band, a … No isosbestic point appears in the bianthrone system. Liquid-… 2, 2'-Dimethylbianthrone behaves similarly to bianthrone. These …
Number of citations: 1 pubs.acs.org
PM Donovan, LT Scott - Polycyclic Aromatic Compounds, 2008 - Taylor & Francis
Irradiation of a dichloromethane/benzene solution of anthrone and molecular bromine promotes a cascade of events that continues all the way to 4,11-bisanthenequinone, which …
Number of citations: 5 www.tandfonline.com
SM Mattar, R Sammynaiken… - The Journal of Physical …, 1997 - ACS Publications
The full geometry optimization of the A and B forms of bianthrone and their eight corresponding ions has been performed. From the resulting molecular structure parameters, some …
Number of citations: 4 pubs.acs.org
O Kikuchi, Y Kawakami - Journal of Molecular Structure: THEOCHEM, 1986 - Elsevier
… A DNMR study of 2,2’disubstituted bianthrone, 2, gave low values of the free energy of … tional change of bianthrone by the electrochemical reduction or oxidation of bianthrone. They …
Number of citations: 8 www.sciencedirect.com
E Pidcock, J Gonzalez, JE Warren, S Parsons - Citeseer
Bianthrone [10 (10-oxoanthracen-9-ylidene) anthracen-9-one] is part of a family of compounds which are known as bistricyclic aromatic enes (BAEs). Crystals of bianthrone are bright …
Number of citations: 2 citeseerx.ist.psu.edu
IC Form, M Bonus, H Gohlke, W Lin, G Daletos… - Bioorganic & Medicinal …, 2019 - Elsevier
Five new metabolites, including the xanthone derivative wentixanthone A (1), the benzophenone wentiphenone A (2), the diastereomeric mixtures of the bianthrones wentibianthrone A (…
Number of citations: 8 www.sciencedirect.com
RDL Johnstone, D Allan, A Lennie… - … Section B: Structural …, 2011 - scripts.iucr.org
Bianthrone [10(10-oxoanthracen-9-ylidene)anthracen-9-one] consists of two tricyclic anthraceneone units connected by a carbon–carbon double bond. Crystals of the form obtained …
Number of citations: 13 scripts.iucr.org
R Lanzetta, M Parrilli, M Adinolfi, T Aquila, MM Corsaro - Tetrahedron, 1990 - Elsevier
… of the new class of bianthrone Q-glycosides extracted from A. … the new class of bianthrone Q-glycosides obtained from the … bianthrone aglycone as 1 but with different glycone moiety. …
Number of citations: 24 www.sciencedirect.com
Y Hamamoto, Y Hirao, T Kubo - The Journal of Physical Chemistry …, 2021 - ACS Publications
… Recently, we demonstrated that the energy gap between the bianthrone conformers can be … carbon chains of the alkoxy groups substituted on bianthrone to n-octyl. Although this …
Number of citations: 14 pubs.acs.org
SM Mattar, D Sutherland - The Journal of Physical Chemistry, 1991 - ACS Publications
… of bianthrone in dimethyl sulfoxide (DMSO) indicate that the A form of bianthrone is first … The formal reduction potentials for the bianthrone species and 02 indicate that the oxidation …
Number of citations: 12 pubs.acs.org

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